molecular formula C20H31NO3S2 B2584898 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2034568-98-2

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2584898
CAS No.: 2034568-98-2
M. Wt: 397.59
InChI Key: PIBDDAKXRYDUFH-UHFFFAOYSA-N
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Description

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic small molecule investigated primarily as a potent antagonist of the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel expressed on sensory neurons and is a key molecular integrator of nociceptive stimuli, activated by capsaicin, heat, and inflammatory mediators . Pharmacological blockade of TRPV1 is a promising strategy for inhibiting the transmission of pain signals from the periphery to the central nervous system, making this compound a valuable tool for researching neuropathic pain and inflammatory hyperalgesia . The design of this compound incorporates critical pharmacophoric elements observed in high-efficacy TRPV1 antagonists, including a lipophilic tert-butylthio group which can enhance membrane permeability and receptor occupancy, and a 4-(methylsulfonyl)phenyl group which often contributes to potent antagonist activity through strong electron-withdrawing properties . Research into structurally similar 2-thio pyridine C-region analogues has shown stereospecific and excellent TRPV1 antagonism, effectively blocking capsaicin-induced activation and demonstrating strong anti-allodynic effects in animal models of neuropathic pain . The presence of the methylsulfonyl group is a common feature in many advanced TRPV1 antagonists, underscoring its importance in the structure-activity relationship (SAR) for this class of compounds . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary experimental characterizations, including but not limited to, in vitro binding assays, functional activity confirmation, and metabolic stability studies to validate its use in specific research applications.

Properties

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3S2/c1-20(2,3)25-15-17-7-5-6-14-21(17)19(22)13-10-16-8-11-18(12-9-16)26(4,23)24/h8-9,11-12,17H,5-7,10,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDDAKXRYDUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the piperidine ring and the presence of a tert-butylthio group, allow it to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C17H24N2O2S2\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_2\text{S}_2

This structure includes:

  • A piperidine ring , which enhances binding affinity to biological targets.
  • A methylsulfonyl group, which may influence pharmacokinetic properties.
  • A tert-butylthio moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific receptors and enzymes. The piperidine component is known for its role in enhancing interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. The compound's mechanism may involve:

  • Receptor modulation : Interaction with neurotransmitter receptors such as dopamine and serotonin receptors.
  • Enzyme inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could affect various physiological processes.

Biological Activities

Research has shown that compounds similar to this compound exhibit a range of biological activities, including:

  • Antidepressant effects : Modulation of serotonin levels through receptor interaction.
  • Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines.
  • Antitumor activity : Potential to induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin receptors
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Antidepressant Activity

A study conducted on related piperidine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting that similar compounds could provide therapeutic benefits for mood disorders.

Case Study 2: Anti-inflammatory Effects

Research has indicated that compounds containing the methylsulfonyl group exhibit anti-inflammatory properties by inhibiting the expression of inflammatory mediators. This suggests potential applications in treating chronic inflammatory diseases.

Case Study 3: Antitumor Potential

In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines. The proposed mechanism involves disruption of mitochondrial function and activation of caspase pathways, highlighting the need for further exploration into this compound's anticancer potential.

Comparison with Similar Compounds

Structural Variations in Piperidine Substitution

Target Compound :

  • Piperidine substituent : 2-((tert-butylthio)methyl) group.
  • Aryl group : 4-(methylsulfonyl)phenyl.
  • Ketone chain : Propan-1-one (three-carbon chain).

Analog 1 : 1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 27, )

  • Piperidine substituent : 4-phenyl group.
  • Aryl group : Thiophen-2-yl.
  • Ketone chain : Butan-1-one (four-carbon chain).
  • Key difference : Lack of sulfur-containing substituents on piperidine; shorter ketone chain and heteroaromatic thiophene instead of methylsulfonyl phenyl .

Analog 2: 1-(4-(4-(dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one ()

  • Piperidine substituent: 4-(dimethylamino)piperidin-1-yl.
  • Aryl group: None; piperidine directly linked to phenyl.
  • Ketone chain : Propan-1-one.
  • Key difference: Dual piperidine motifs with dimethylamino functionality; absence of sulfur-based groups .

Analog 3: 1-(4-fluoro-2-phenylamino-phenyl)-3-(4-methanesulfonyl-piperidin-1-yl)-propan-1-one ()

  • Piperidine substituent : 4-methanesulfonyl.
  • Aryl group: 4-fluoro-2-phenylamino-phenyl.
  • Ketone chain : Propan-1-one.
  • Key difference : Methanesulfonyl group on piperidine (position 4 vs. tert-butylthio methyl at position 2); fluorinated aryl substituent .

Variations in Aryl Group and Ketone Chain

Analog 4: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone ()

  • Piperidine : Absent; replaced by pyridinyl group.
  • Aryl group : 4-(methylsulfonyl)phenyl.
  • Ketone chain: Ethanone (two-carbon chain).
  • Key difference : Pyridine core instead of piperidine; shorter ketone chain .

Analog 5 : 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone derivatives, )

  • Core structure: Propenone (α,β-unsaturated ketone).
  • Aryl groups : 4-hydroxyphenyl and substituted phenyl.
  • Key difference : Conjugated double bond in ketone chain; hydroxyl group instead of methylsulfonyl .

Comparative Analysis Table

Compound Name Piperidine Substituent Aryl Group Ketone Chain Key Feature(s) Evidence ID
Target Compound 2-((tert-butylthio)methyl) 4-(methylsulfonyl)phenyl Propan-1-one Tert-butylthio and methylsulfonyl N/A
1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one 4-phenyl Thiophen-2-yl Butan-1-one Heteroaromatic thiophene
1-(4-(4-(dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one 4-(dimethylamino)piperidin-1-yl None (piperidine-linked phenyl) Propan-1-one Dual piperidine motifs
1-(4-fluoro-2-phenylamino-phenyl)-3-(4-methanesulfonyl-piperidin-1-yl)-propan-1-one 4-methanesulfonyl 4-fluoro-2-phenylamino-phenyl Propan-1-one Fluorinated aryl; sulfonyl on piperidine
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone None (pyridine core) 4-(methylsulfonyl)phenyl Ethanone Pyridine substitution

Q & A

Q. What are the critical steps in synthesizing 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the methylsulfonylphenyl propanone moiety. Key steps include:
  • Chlorination of precursor compounds to introduce reactive sites (e.g., chloromethyl groups) .
  • Thioether formation using tert-butylthiol under controlled pH (7–9) to avoid side reactions .
  • Coupling reactions with propan-1-one derivatives in solvents like DMSO or acetonitrile at 50–80°C .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Yield optimization requires precise temperature control, inert atmospheres (N₂/Ar), and stoichiometric excess of tert-butylthiol (1.2–1.5 equiv) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butylthio methyl at δ ~1.3 ppm, piperidinyl protons at δ ~2.5–3.5 ppm) and confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₀H₃₁NO₂S₂) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidinyl and propanone moieties .
    Challenges arise from overlapping signals in crowded spectral regions (e.g., methylsulfonyl and tert-butyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across assays)?

  • Methodological Answer :
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., tamoxifen for anticancer assays) to normalize inter-lab variability .
  • Solvent Compatibility : Replace DMSO with biocompatible solvents (e.g., PEG-400) at ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Dose-Response Curves : Perform triplicate experiments with non-linear regression analysis (GraphPad Prism) to calculate robust IC₅₀ values .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidinyl sulfonyl derivatives) to identify trends .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like COX-2 or EGFR using crystal structures (PDB IDs: 1PXX, 1M17). Focus on the methylsulfonyl group’s hydrogen-bonding potential .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butylthio vs. methylthio) with activity using descriptors like logP and polar surface area .

Q. How do solvent choices impact reaction pathways during synthesis?

  • Methodological Answer :
  • Polar Aprotic Solvents (DMF, DMSO) : Accelerate SN2 reactions (e.g., tert-butylthio incorporation) but risk sulfoxide byproducts if overheated .
  • Chlorinated Solvents (DCM, chloroform) : Ideal for low-temperature (<0°C) reactions to stabilize intermediates but require strict moisture control .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions (e.g., hydrolysis) but demands precise power modulation (100–300 W) .

Safety and Data Analysis

Q. What safety protocols are critical when handling intermediates like chlorinated precursors?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 ft/min airflow for volatile intermediates (e.g., chloromethylphenyl derivatives) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Spill Management : Neutralize chlorinated waste with 10% sodium bicarbonate before disposal .

Q. How can stability studies identify degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation (ICH Q1A) : Expose the compound to pH 1–13, 40–80°C, and UV light (320–400 nm) for 14 days .
  • LC-MS/MS Analysis : Detect degradation products (e.g., sulfonic acid derivatives) with a C18 column and 0.1% formic acid mobile phase .

Advanced Method Development

Q. What statistical methods ensure reproducibility in SAR studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to evaluate substituent effects (e.g., tert-butyl vs. cyclopropyl groups) on activity .
  • ANOVA : Compare IC₅₀ values across analogs with p<0.05 significance thresholds .

Q. How can flow chemistry improve scalability of the synthesis?

  • Methodological Answer :
  • Continuous-Flow Reactors : Achieve >80% yield with residence times of 10–15 min at 60°C (vs. 6 hr batch reactions) .
  • In-Line Analytics : Integrate FTIR or UV-Vis probes for real-time monitoring of intermediates .

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